N-Cyclopropyl-5-nitroquinolin-8-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-5-nitroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)11-6-5-10(14-8-3-4-8)12-9(11)2-1-7-13-12/h1-2,5-8,14H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTXHPCFLJEPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652747 | |
| Record name | N-Cyclopropyl-5-nitroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099929-70-0 | |
| Record name | N-Cyclopropyl-5-nitroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Nitroquinoline Intermediates
A critical precursor in the synthesis of N-Cyclopropyl-5-nitroquinolin-8-amine is 5-nitroquinoline or its hydrohalide salt. The preparation and purification of 5-nitroquinoline hydrohalide salts are well-documented in patent EP0858998A1, which describes a process to separate 5-nitroquinoline hydrohalide from mixtures of nitroquinoline isomer hydrohalide salts.
- Formation of a slurry of nitroquinoline isomer hydrohalide salts in wet dimethylformamide (DMF) with controlled water content (25-100 mg water per gram of salt mixture).
- Heating the slurry to 70-120°C to dissolve the salts, preferably around 95-100°C.
- Controlled cooling of the solution to about 25°C to precipitate 5-nitroquinoline hydrohalide selectively.
- Collection of the precipitate by standard filtration techniques.
This process allows for the selective isolation of 5-nitroquinoline hydrochloride, which can be subsequently reacted with bases to yield free 5-nitroquinoline for further functionalization.
| Step | Conditions | Purpose | Notes |
|---|---|---|---|
| Slurry formation | Wet DMF, water 25-100 mg/g salt | Prepare mixture for selective dissolution | Ratio DMF to salt 4-6:1 |
| Heating | 70-120°C (opt. 95-100°C) | Dissolve mixture to form solution | Ensures isomer separation |
| Cooling | To 25°C | Precipitate 5-nitroquinoline hydrohalide | Precipitation starts ~75-80°C |
| Filtration | Ambient | Isolate purified salt |
Chemical Reactions Analysis
N-Cyclopropyl-5-nitroquinolin-8-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common reagents used in
Biological Activity
N-Cyclopropyl-5-nitroquinolin-8-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline backbone with a cyclopropyl group and a nitro substituent. The molecular formula is with a molecular weight of approximately 246.23 g/mol. The unique structural features contribute to its biological activity, particularly its ability to interact with various biological targets.
-
Antimicrobial Activity :
- Compounds within the quinoline class, including this compound, have been shown to inhibit DNA synthesis by cleaving bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.
- The presence of the nitro group enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy against Gram-positive and Gram-negative bacteria.
-
Anticancer Activity :
- The compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown significant inhibition of cell viability in MCF-7 (breast cancer) and KB-V1 (cervical cancer) cell lines with IC50 values as low as 20 nM .
- Mechanistically, it is suggested that this compound induces reactive oxygen species (ROS) generation, which can lead to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group, nitro-substituted quinoline | Antimicrobial, anticancer |
| 5-Nitroquinolin-6-carboxylic acid | Quinoline core with carboxylic acid | Anticancer |
| 8-Hydroxyquinoline derivatives | Hydroxy group on the quinoline ring | Antimicrobial, anticancer |
This table illustrates how modifications to the quinoline structure can influence biological activity. The cyclopropyl and nitro groups in this compound enhance its potency compared to other derivatives.
Case Studies
-
Cytotoxicity Studies :
A study comparing various quinoline derivatives found that this compound demonstrated superior cytotoxicity against cancer cell lines compared to traditional agents like clioquinol . The addition of copper ions significantly enhanced its cytotoxic effects, indicating a potential for combination therapies. -
Antimicrobial Efficacy :
In vitro assays revealed that this compound exhibited potent antimicrobial activity against several pathogenic strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disruption of bacterial DNA synthesis pathways .
Scientific Research Applications
Medicinal Chemistry
N-Cyclopropyl-5-nitroquinolin-8-amine is structurally related to known pharmacologically active compounds, particularly those in the 8-hydroxyquinoline family. These compounds have been studied for their antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of 8-hydroxyquinoline, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, a study comparing the cytotoxic effects of several quinoline derivatives found that this compound had an IC50 value indicating potent activity against human cancer cells such as HL60 (leukemia) and A2780 (ovarian cancer) .
Table 1: Cytotoxicity of Quinoline Derivatives
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| This compound | 438 | HL60 |
| Clioquinol | 2,200 | A2780 |
| IIQ | 6,000 | Panc-1 |
This table illustrates that this compound is significantly more toxic than other tested compounds, suggesting its potential as a lead compound in anticancer drug development.
Enzyme Inhibition
The compound has also been identified as a potential inhibitor of key enzymes involved in cellular processes. Specifically, it acts on DNA gyrase and topoisomerase, which are essential for DNA replication. By inhibiting these enzymes, this compound can disrupt cell division in cancer cells, thereby exerting its therapeutic effects .
Antimicrobial Properties
Similar to other nitro-substituted quinolines, this compound has shown promise as an antimicrobial agent. Its mechanism may involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells .
Case Study: Antimicrobial Efficacy
In a comparative study of various nitroquinoline derivatives against bacterial strains, this compound exhibited significant antibacterial activity, supporting its potential use in treating infections caused by resistant bacteria .
Metal Ion Chelation
The ability of this compound to chelate metal ions adds another layer to its functionality. This property can enhance its anticancer activity by disrupting metal-dependent biological processes within cells . The binding affinity for metal ions like copper and zinc has been characterized, which is crucial for understanding its mechanism of action.
Table 2: Metal Ion Binding Affinity
| Metal Ion | Binding Affinity (K_d) |
|---|---|
| Cu(II) | Low μM |
| Zn(II) | Moderate μM |
Future Directions and Research Opportunities
The ongoing research into this compound highlights several promising avenues:
- Optimization of Structure : Modifications to enhance potency and selectivity against specific cancer types.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
- Clinical Trials : Initiating trials to evaluate safety and efficacy in humans.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
8-(Isopropyl)-2-methylquinolin-5-amine: Features a methyl group at position 2 and an isopropyl group at position 8, with a primary amine at position 2.
5-Methoxyquinolin-8-amine: Substitutes the nitro group with a methoxy group (electron-donating) at position 3. This derivative is synthetically accessible via amidation and is commercially available .
N-(2-Methoxy-5-methylphenyl)-8-nitroquinolin-2-amine: Positions the nitro group at position 8 instead of 5, paired with a methoxy-methylphenyl substituent. This positional isomerism may redirect electronic effects and biological target engagement .
Physicochemical Properties
- Solubility and Reactivity: The nitro group in this compound likely reduces solubility in polar solvents compared to methoxy analogs. Its electrophilic nitro group may facilitate nucleophilic aromatic substitution, whereas methoxy derivatives are more prone to oxidation.
Q & A
Q. What are the common synthetic routes for N-Cyclopropyl-5-nitroquinolin-8-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of N-propargyl aniline derivatives using Lewis acids like tin(II) chloride (SnCl₂) or indium(III) chloride (InCl₃). Key parameters include:
-
Catalyst selection : SnCl₂ promotes cyclization at lower temperatures (60–80°C), while InCl₃ requires higher temperatures (100–120°C) but improves regioselectivity .
-
Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability, while toluene minimizes side reactions .
-
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the nitro-substituted product. Typical yields range from 45% to 68% depending on substituent steric effects .
- Data Table : Synthetic Route Comparison
| Catalyst | Temp (°C) | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| SnCl₂ | 80 | DMF | 52 | 95% |
| InCl₃ | 120 | Toluene | 68 | 98% |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- X-ray crystallography : Resolves cyclopropyl ring conformation and nitro-group orientation. Key metrics include dihedral angles between the quinoline core and substituents .
- NMR spectroscopy :
- ¹H NMR : Cyclopropyl protons appear as multiplet peaks at δ 1.2–1.5 ppm; aromatic protons (quinoline) show splitting patterns at δ 7.8–9.0 ppm.
- ¹³C NMR : Nitro groups deshield adjacent carbons (C5: δ 145–150 ppm) .
- FT-IR : Nitro symmetric/asymmetric stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹ confirm the nitro group .
Q. What role does this compound play in fluorescent probe design?
- Methodological Answer : The quinoline scaffold acts as a fluorophore, while the nitro group serves as an electron-withdrawing moiety, enhancing Stokes shift.
- Derivatization : Amine functionalization (e.g., amide coupling) at the 8-position enables metal ion chelation (e.g., Zn²⁺), detectable via fluorescence quenching/enhancement .
- Validation : Fluorescence lifetime measurements (time-resolved spectroscopy) and quantum yield calculations (integrating sphere method) are used to assess probe efficacy .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what factors dictate complex stability?
- Methodological Answer : The amine and nitro groups act as donor sites. Coordination is pH-dependent:
- Low pH (2–4) : Protonation of the amine reduces metal binding; nitro groups participate in weak interactions.
- Neutral pH (6–8) : Amine binds to metals (e.g., Cu²⁺, Fe³⁺), forming octahedral complexes. Stability constants (log K) are determined via potentiometric titrations .
- Spectroscopic validation : UV-Vis (ligand-to-metal charge transfer bands at 400–500 nm) and EPR (for paramagnetic metals like Cu²⁺) confirm coordination .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for nitroquinoline derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often arise from solvent effects or impurities.
- NMR reconciliation : Compare data in deuterated DMSO vs. CDCl₃; DMSO stabilizes nitro groups, reducing peak splitting .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., de-nitrated intermediates) and adjust purification protocols .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect directs nucleophiles to the 5-position .
- Kinetic studies : Monitor reactions with azide ions via stopped-flow spectroscopy; correlate rate constants with computed activation energies .
Safety and Risk Assessment
Q. What precautions are necessary to mitigate nitrosamine formation during synthesis?
- Methodological Answer : Secondary amines (e.g., cyclopropylamine residues) can react with nitrosating agents (e.g., NO⁺).
- Risk mitigation :
- Use high-purity solvents (HPLC-grade) to avoid nitrite contamination.
- Add antioxidants (e.g., ascorbic acid) to quench nitrosating species .
- Monitoring : LC-MS/MS screening for nitrosamine impurities (detection limit: 0.1 ppm) .
Data Contradiction Analysis Example
Issue : Conflicting melting points (mp) reported for similar nitroquinoline derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
